Dexpanthenol

Vue d'ensemble

Description

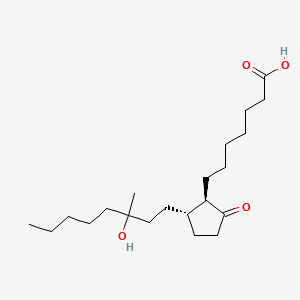

Le panthénol, également connu sous le nom de pantothénol, est l'analogue alcoolique de l'acide pantothénique (vitamine B5). C'est une provitamine de B5 et il est rapidement oxydé en acide pantothénique dans les organismes. Le panthénol est un liquide visqueux et transparent à température ambiante et est largement utilisé dans les produits pharmaceutiques, cosmétiques et de soins personnels en raison de ses propriétés hydratantes et cicatrisantes .

Applications De Recherche Scientifique

Panthenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.

Biology: Studied for its role in cell growth and differentiation, particularly in hair follicle cells.

Medicine: Utilized in topical formulations for wound healing, skin hydration, and anti-inflammatory effects.

Mécanisme D'action

Dexpanthenol, also known as D-Panthenol, is an alcoholic analogue of D-pantothenic acid . It is widely used in various applications, including dietary supplements and topical products . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the epithelium, a layer of cells that covers the body. It is an essential component of a normally functioning epithelium . This compound is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are crucial for protein metabolism in the epithelium .

Mode of Action

This compound interacts with its targets by being enzymatically cleaved to form pantothenic acid . This conversion is crucial as only the dextrorotatory form (this compound) is biologically active . The resulting pantothenic acid then becomes an essential component of Coenzyme A, which plays a vital role in many enzymatic reactions .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in protein metabolism in the epithelium due to its role as a component of Coenzyme A . This compound also influences the IL-6/HIF1α/VEGF pathway, which is crucial in cardiovascular toxicity . Furthermore, it has been shown to regulate the NF-κB’s nuclear translocation, which is involved in oxidative stress and inflammation .

Result of Action

This compound has several molecular and cellular effects. It enhances cell viability and increases the cellular proliferation marker Ki67 in cultured human hair follicle cells . It significantly reduces the markers for apoptosis (Caspase3/9) and cell senescence (p21/p16), which are typically expressed in aged or resting phase follicles . Furthermore, this compound stimulates anagen-inducing factors (ALP; β-catenin; versican), which trigger or elongate the anagen phase .

Analyse Biochimique

Biochemical Properties

Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Cellular Effects

This compound has demonstrated various cellular effects. It enhances cell viability, increasing the cellular proliferation marker Ki67 in cultured human dermal papilla cells . The markers for apoptosis (Caspase3/9) and cell senescence (p21/p16), reported to be expressed in aged or resting phase follicles, were significantly reduced by this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to pantothenic acid, an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Temporal Effects in Laboratory Settings

This compound has been shown to have beneficial effects over time in laboratory settings. It promotes increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .

Dosage Effects in Animal Models

Like any substance, this compound can have adverse effects for some individuals, although they are generally rare and mild .

Metabolic Pathways

This compound is a precursor in the biosynthesis of coenzyme A , an essential coenzyme in a variety of biochemical reactions that sustain life . This compound is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A .

Transport and Distribution

Following oral and dermal absorption, this compound is likely to systemically distribute through extracellular compartments . It is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A .

Subcellular Localization

Given that it is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A , it can be inferred that this compound would be localized wherever Coenzyme A is found within the cell.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le panthénol peut être synthétisé par condensation chimique de la lactone d'acide pantoïque et du 3-aminopropanol. La réaction implique généralement le chauffage de la D-(-)-pantolactone avec du 3-amino-1-propanol en l'absence de solvant pour obtenir du D-panthénol de haute pureté . Une autre méthode implique l'utilisation de dichlorométhane comme solvant, suivie d'une cristallisation et d'un séchage sous vide pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle de D-panthénol implique souvent la réaction d'acylation de la lactone d'acide D-pantoïque et du 3-aminopropanol. Cette méthode est préférée en raison de sa simplicité, de sa compatibilité avec l'environnement et de sa capacité à être utilisée à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le panthénol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants:

Oxydation : Le panthénol peut être oxydé en acide pantothénique à l'aide d'agents oxydants doux.

Réduction : Il peut être réduit en sa forme alcoolique correspondante à l'aide d'agents réducteurs.

Substitution : Le panthénol peut subir des réactions de substitution avec divers réactifs pour former des dérivés.

Produits principaux : Le produit principal formé par l'oxydation du panthénol est l'acide pantothénique, qui joue un rôle crucial dans le métabolisme cellulaire .

4. Applications de la Recherche Scientifique

Le panthénol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse du coenzyme A, qui est essentiel pour diverses réactions biochimiques.

5. Mécanisme d'Action

Le panthénol est bien absorbé par la peau et est rapidement converti en acide pantothénique par oxydation. L'acide pantothénique est ensuite converti en acétyl coenzyme A (acétyl CoA) dans les cellules de l'épiderme. L'acétyl CoA est un cofacteur dans de nombreuses réactions enzymatiques importantes pour le métabolisme des protéines dans l'épithélium. Le panthénol augmente également la prolifération des fibroblastes et accélère la re-épithélialisation dans la cicatrisation des plaies .

Composés Similaires:

Acide Pantothénique : L'analogue direct du panthénol, qui est également un précurseur du coenzyme A.

Arginine : Un acide aminé aux propriétés hydratantes similaires.

Théanine : Un acide aminé aux effets calmants sur la peau.

Unicité : Le panthénol est unique en raison de son double rôle d'hydratant et de précurseur d'une vitamine essentielle. Sa capacité à être rapidement converti en acide pantothénique le rend très efficace pour favoriser la santé et la cicatrisation de la peau .

Comparaison Avec Des Composés Similaires

Pantothenic Acid: The direct analog of panthenol, which is also a precursor to coenzyme A.

Arginine: An amino acid with similar moisturizing properties.

Theanine: An amino acid with calming effects on the skin.

Uniqueness: Panthenol is unique due to its dual role as a moisturizer and a precursor to an essential vitamin. Its ability to be quickly converted to pantothenic acid makes it highly effective in promoting skin health and healing .

Propriétés

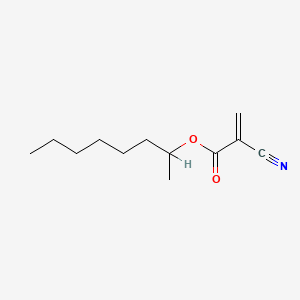

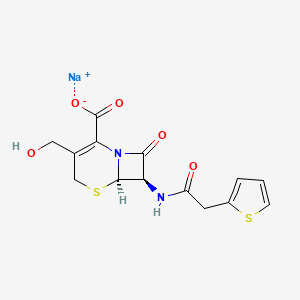

IUPAC Name |

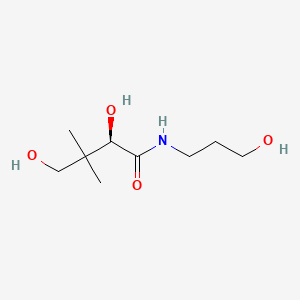

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.